DBCO-C2-SulfoNHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

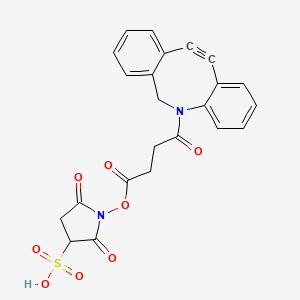

1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRUVQUSPDYTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester: A Water-Soluble Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-C2-Sulfo-NHS ester is a water-soluble, amine-reactive crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1][2] It incorporates a dibenzocyclooctyne (DBCO) moiety, which is central to copper-free click chemistry, and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for covalent attachment to primary amines.[3][4] The inclusion of a sulfonate group on the NHS ring imparts water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to protein structure and function.[5][6] This guide provides a comprehensive overview of DBCO-C2-Sulfo-NHS ester, including its chemical properties, reaction mechanism, detailed experimental protocols, and applications in biological research.

Core Properties and Specifications

DBCO-C2-Sulfo-NHS ester is a versatile reagent with well-defined chemical and physical properties that make it suitable for a wide range of bioconjugation applications.

| Property | Value |

| Molecular Formula | C₂₅H₂₁N₂NaO₈S |

| Molecular Weight | 532.5 g/mol |

| CAS Number | 1400191-52-7 |

| Appearance | White to off-white solid |

| Purity | Typically >95% as determined by HPLC |

| Solubility | Soluble in water and organic solvents such as DMSO and DMF |

| Storage Conditions | Store at -20°C, desiccated. |

Reaction Mechanism and Workflow

The utility of DBCO-C2-Sulfo-NHS ester lies in its bifunctional nature, enabling a two-step conjugation process. The first step involves the reaction of the Sulfo-NHS ester with a primary amine, followed by the copper-free click chemistry reaction of the DBCO group with an azide-modified molecule.

Amine Acylation via Sulfo-NHS Ester

The Sulfo-NHS ester group reacts specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[6][7] This reaction is most efficient at a neutral to slightly alkaline pH (7.2-8.5).[6][8] The sulfonate group on the NHS ring enhances the water solubility of the reagent and prevents it from crossing cell membranes, making it ideal for labeling cell surface proteins.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the DBCO moiety is attached to the molecule of interest, it can undergo a highly efficient and bioorthogonal reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry, proceeds rapidly at physiological temperatures and in aqueous environments without the need for a toxic copper catalyst.[9][10]

Experimental Protocols

The following is a generalized protocol for the labeling of a protein with DBCO-C2-Sulfo-NHS ester. Optimization may be required for specific applications.

Materials

-

DBCO-C2-Sulfo-NHS ester

-

Protein or other amine-containing molecule

-

Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer).[6][11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[11]

-

Anhydrous DMSO or DMF (for preparing stock solutions)

-

Desalting column or dialysis equipment for purification

Procedure

-

Preparation of Reagents:

-

Allow the vial of DBCO-C2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Prepare a stock solution of DBCO-C2-Sulfo-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[11] NHS esters are susceptible to hydrolysis in aqueous solutions.[6]

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[12]

-

-

Labeling Reaction:

-

Add the calculated amount of the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. The molar excess of the ester will depend on the protein concentration and the desired degree of labeling.[11][12]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11][12]

-

-

Quenching the Reaction:

-

Purification:

-

Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11]

-

Quantitative Parameters for Labeling Reactions

| Parameter | Recommended Range/Value |

| pH | 7.2 - 8.5 |

| Temperature | Room temperature (20-25°C) or 4°C |

| Reaction Time | 30-60 minutes at room temperature; 2-4 hours at 4°C |

| Molar Excess | 10- to 50-fold molar excess of DBCO-C2-Sulfo-NHS ester to protein, depending on protein concentration |

| Protein Concentration | 1-10 mg/mL |

Applications in Research and Drug Development

The unique properties of DBCO-C2-Sulfo-NHS ester make it a valuable tool in a variety of applications, including the development of antibody-drug conjugates (ADCs) and cell surface labeling for imaging and tracking studies.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, DBCO-C2-Sulfo-NHS ester is used to link cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to cancer cells expressing a specific antigen, thereby minimizing off-target toxicity. The process involves first labeling the antibody with the DBCO moiety and then conjugating an azide-modified drug via copper-free click chemistry.[9][13]

Cell Surface Protein Labeling and Imaging

The water-solubility and membrane impermeability of DBCO-C2-Sulfo-NHS ester make it an excellent choice for labeling proteins on the surface of live cells.[6][14][15] This enables the tracking of protein trafficking, internalization, and interactions in real-time using fluorescence microscopy, often in conjunction with azide-modified fluorescent probes.[14][16]

Conclusion

DBCO-C2-Sulfo-NHS ester is a powerful and versatile tool for bioconjugation. Its water solubility, amine reactivity, and compatibility with copper-free click chemistry provide researchers, scientists, and drug development professionals with a robust method for creating well-defined bioconjugates. The ability to perform these reactions under mild, aqueous conditions is particularly advantageous for preserving the structure and function of sensitive biological molecules, thereby advancing the development of targeted therapeutics and sophisticated cellular imaging techniques.

References

- 1. DBCO-C2 NHS Oligo Modifications from Gene Link [genelink.com]

- 2. interchim.fr [interchim.fr]

- 3. covachem.com [covachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. thermofisher.com [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. click.vectorlabs.com [click.vectorlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. adooq.com [adooq.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester: Structure, Properties, and Applications in Bioconjugation

This technical guide provides a comprehensive overview of DBCO-C2-Sulfo-NHS ester, a key reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, properties, and experimental applications of this versatile molecule.

Introduction

DBCO-C2-Sulfo-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in copper-free click chemistry. It contains two key functional groups: a dibenzocyclooctyne (DBCO) moiety and a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The DBCO group allows for a highly specific and bioorthogonal reaction with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The Sulfo-NHS ester enables the covalent attachment of the DBCO group to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. The presence of a sulfonate group on the NHS ring enhances the water solubility of the reagent, making it ideal for reactions in aqueous buffers.[1][2][3]

The "C2" designation in DBCO-C2-Sulfo-NHS ester refers to a two-carbon spacer between the DBCO core and the Sulfo-NHS ester, although the term is often used interchangeably with the more general "DBCO-Sulfo-NHS ester" where the linker length is not explicitly defined. This guide will focus on the well-documented properties and applications of the general DBCO-Sulfo-NHS ester.

Chemical Structure and Properties

The chemical structure of DBCO-Sulfo-NHS ester is characterized by the rigid, strained dibenzocyclooctyne ring system linked to a succinimidyl ester that is functionalized with a sulfonate group.

Caption: Generalized structure of a DBCO-linker-Sulfo-NHS ester.

Physicochemical Properties

A summary of the key physicochemical properties of DBCO-Sulfo-NHS ester is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₁N₂NaO₈S | [1] |

| Molecular Weight | 532.5 g/mol | [1][4] |

| CAS Number | 1400191-52-7 | [1] |

| Appearance | White to slightly grey crystalline solid | [1][2] |

| Purity | >95% (HPLC) | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, desiccated | [1][2] |

Reaction Mechanisms

DBCO-C2-Sulfo-NHS ester is utilized in a two-step bioconjugation process. The first step involves the reaction of the Sulfo-NHS ester with a primary amine, followed by the copper-free click chemistry reaction of the DBCO group with an azide (B81097).

Amine Conjugation

The Sulfo-NHS ester reacts with primary amines (e.g., lysine residues on a protein) at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond. This reaction results in the covalent attachment of the DBCO moiety to the biomolecule.

Caption: Reaction of DBCO-C2-Sulfo-NHS ester with a primary amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO-labeled biomolecule can then react with a molecule containing an azide group via SPAAC. This reaction is highly specific, occurs under mild conditions, and does not require a cytotoxic copper catalyst, making it ideal for use in biological systems. The reaction forms a stable triazole linkage.

Caption: Copper-free click chemistry reaction between a DBCO-labeled molecule and an azide.

Experimental Protocols

The following sections provide detailed methodologies for the use of DBCO-C2-Sulfo-NHS ester in bioconjugation.

General Experimental Workflow

The overall process for using DBCO-C2-Sulfo-NHS ester involves dissolving the reagent, reacting it with the amine-containing biomolecule, quenching the reaction, purifying the DBCO-labeled biomolecule, and finally reacting it with an azide-containing molecule.

References

An In-depth Technical Guide to the Mechanism and Application of DBCO-C2-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DBCO-C2-Sulfo-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its dual reactivity enables a two-step orthogonal ligation strategy, crucial for the construction of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), and for applications in live-cell imaging and drug delivery systems.[][2]

Core Mechanism of Action

The utility of DBCO-C2-Sulfo-NHS ester is rooted in its two distinct reactive moieties: a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester and a Dibenzocyclooctyne (DBCO) group.[3] This dual functionality allows for a controlled, two-step conjugation process.

Step 1: Amine Acylation via Sulfo-NHS Ester

The first step involves the reaction of the Sulfo-NHS ester with primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This reaction, a nucleophilic acyl substitution, proceeds efficiently at a physiological to slightly alkaline pH (typically 7.2-9) to form a stable amide bond.[3][4] The presence of the sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents that could denature sensitive biomolecules.[4][5][6]

Step 2: Copper-Free Click Chemistry via DBCO

Once the DBCO moiety is attached to the first biomolecule, its strained alkyne group is available for a highly specific and bioorthogonal reaction with an azide-functionalized molecule. This reaction is a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper(I) catalyst.[7][8] The inherent ring strain of the DBCO group significantly lowers the activation energy of the cycloaddition, enabling a rapid and spontaneous reaction that forms a stable triazole linkage under mild, physiological conditions.[7][9][10] The bioorthogonal nature of this reaction ensures that the DBCO and azide (B81097) groups react exclusively with each other, without cross-reactivity with other functional groups present in biological systems.[7][11]

Below is a diagram illustrating the sequential mechanism of action of DBCO-C2-Sulfo-NHS ester.

Quantitative Data Summary

The efficiency of the two-step conjugation process is dependent on several factors, including pH, temperature, reaction time, and molar ratios of the reactants. The following tables summarize key quantitative data for the successful application of DBCO-C2-Sulfo-NHS ester.

Table 1: Reaction Conditions for Sulfo-NHS Ester Amination

| Parameter | Recommended Value | Notes |

| pH | 7.2 - 9.0 | Hydrolysis of the NHS ester is a competing reaction that increases with higher pH.[4][12] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis and are often preferred for sensitive proteins. |

| Reaction Time | 30 minutes to 2 hours | Incubation on ice may require longer reaction times (e.g., 2 hours).[13] |

| Molar Excess of Reagent | 10- to 50-fold | For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold excess is advised.[13] |

| Compatible Buffers | PBS, HEPES, Borate, Bicarbonate | Buffers should be free of primary amines, such as Tris or glycine, which will compete with the target molecule for reaction.[14][15] |

Table 2: Reaction Conditions for DBCO-Azide Copper-Free Click Chemistry

| Parameter | Recommended Value | Notes |

| pH | 5.0 - 9.0 | The reaction is generally insensitive to pH within this range.[15] |

| Temperature | 4°C to 37°C | Reactions are more efficient at higher temperatures.[7][15] |

| Reaction Time | 4 to 17 hours | Incubation for longer periods can improve conjugation efficiency.[10][16][17] |

| Molar Ratio | 1.5 to 5.0 equivalents of one reagent to the other | The optimal ratio depends on the specific biomolecules being conjugated.[15] |

| Compatible Buffers | Aqueous buffers such as PBS | Buffers containing azides must be avoided as they will react with the DBCO group.[7][15] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving DBCO-C2-Sulfo-NHS ester.

Protocol for Labeling a Protein with DBCO-C2-Sulfo-NHS Ester

This protocol outlines the first step of the conjugation process: the attachment of the DBCO moiety to a protein.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-C2-Sulfo-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting column

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[13]

-

Reaction Setup: Add the DBCO-C2-Sulfo-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold). The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[13][18]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[13][18]

-

Purification: Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and byproducts using a spin desalting column equilibrated with the desired buffer for the next step.

Protocol for Copper-Free Click Chemistry Conjugation

This protocol describes the second step: the reaction of the DBCO-labeled protein with an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Protocol 3.1)

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer. A 1.5- to 5.0-fold molar excess of the azide-containing molecule is often used.[15]

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for up to 17 hours.[15][16][17] Longer incubation times can lead to higher conjugation yields.

-

Purification: The final conjugate can be purified from unreacted starting materials using appropriate chromatography techniques, such as size-exclusion or affinity chromatography, depending on the properties of the conjugate.

The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate (ADC) using DBCO-C2-Sulfo-NHS ester.

Applications in Drug Development and Research

The unique properties of DBCO-C2-Sulfo-NHS ester make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): This reagent is instrumental in the development of ADCs for targeted cancer therapy.[2] It allows for the precise attachment of cytotoxic drugs to antibodies that target tumor-specific antigens.

-

Bioconjugation: It is widely used for linking proteins, peptides, and nucleic acids to other molecules such as fluorophores for imaging, or to polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.[][2]

-

Cell Surface Labeling: The water-solubility and bioorthogonality of the reagent make it ideal for labeling proteins on the surface of living cells for applications in flow cytometry and fluorescence microscopy.[]

-

Drug Delivery: DBCO-C2-Sulfo-NHS ester can be used to functionalize nanoparticles or other drug delivery vehicles, enabling the targeted delivery of therapeutic agents to specific cells or tissues.[][2]

-

Biomolecule Immobilization: It facilitates the covalent attachment of biomolecules to surfaces for the development of biosensors, microarrays, and other diagnostic tools.[]

References

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. glenresearch.com [glenresearch.com]

- 11. broadpharm.com [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. covachem.com [covachem.com]

- 15. click.vectorlabs.com [click.vectorlabs.com]

- 16. DBCO-C2 NHS Oligo Modifications from Gene Link [genelink.com]

- 17. glenresearch.com [glenresearch.com]

- 18. help.lumiprobe.com [help.lumiprobe.com]

A Technical Guide to Sulfo-NHS Esters: Function and Application in Bioconjugation

This guide provides an in-depth exploration of the function, chemistry, and application of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for protein modification, labeling, and immobilization.

Core Function and Reaction Mechanism

Sulfo-NHS esters are a class of chemical reagents essential for the covalent modification of proteins and other biomolecules. Their primary function is to react with primary amine groups (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. This reaction is a cornerstone of bioconjugation, enabling the attachment of various labels (e.g., fluorophores, biotin) or effector molecules to a target protein.

The reaction proceeds in two conceptual steps. First, the Sulfo-NHS ester is added to a solution containing the target molecule. The ester then readily reacts with nucleophilic primary amines. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of a stable amide linkage between the molecule of interest and the target protein. This process is highly efficient in aqueous solutions at physiological pH (7.2-8.5).

The Critical Role of the Sulfonate (Sulfo) Group

The defining feature of a Sulfo-NHS ester is the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring. This single modification provides a significant advantage over its non-sulfonated counterpart (NHS-ester).

-

Aqueous Solubility: The negatively charged sulfonate group imparts high water solubility to the reagent. This prevents the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function. By allowing the reaction to be performed entirely in aqueous buffers, Sulfo-NHS esters are ideal for modifying proteins that are sensitive to organic solvents.

-

Membrane Impermeability: The charged nature of the Sulfo-NHS group also renders the molecule impermeable to the cell membrane. This property is expertly exploited in cell biology to specifically label proteins on the outer surface of a cell, without modifying intracellular proteins.

The choice between an NHS and a Sulfo-NHS ester is therefore determined by the experimental context, specifically the solubility of the target molecule and the need to control labeling localization in cellular systems.

Quantitative Data Summary

The primary differences between NHS and Sulfo-NHS esters can be summarized by their physical and chemical properties. The enhanced solubility and resulting reaction environment are key distinguishing factors.

| Property | NHS Ester | Sulfo-NHS Ester | Advantage of Sulfo-NHS |

| Water Solubility | Low (Requires organic co-solvent like DMSO or DMF) | High (Soluble in aqueous buffers) | Avoids potentially denaturing organic solvents. |

| Cell Membrane Permeability | Permeable | Impermeable | Enables specific labeling of cell surface proteins. |

| Reaction pH | 7.0 - 8.5 | 7.0 - 8.5 | Both are effective at physiological pH. |

| Half-life in aqueous solution (pH 7) | Minutes to hours (variable) | Generally shorter due to higher reactivity in water | Reaction is often faster. |

| Primary Target | Primary Amines (-NH2) | Primary Amines (-NH2) | Same reactive target. |

Detailed Experimental Protocol: Biotinylation of an Antibody

This protocol provides a standard method for labeling an antibody with biotin (B1667282) using a Sulfo-NHS-ester reagent (e.g., Sulfo-NHS-LC-Biotin).

Materials:

-

Antibody (Ab) in a phosphate-buffered saline (PBS) solution, free of amine-containing buffers like Tris.

-

Sulfo-NHS-LC-Biotin reagent.

-

Reaction Buffer: PBS, pH 7.2-8.0.

-

Quenching Buffer: 1M Tris-HCl, pH 7.5.

-

Desalting column or dialysis cassette to remove excess biotin.

Methodology:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure any purification buffers containing primary amines (e.g., Tris) have been removed.

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in the Reaction Buffer to a concentration of 10 mg/mL.

-

Molar Ratio Calculation: Determine the desired molar excess of the biotin reagent to the antibody. A common starting point is a 20-fold molar excess.

-

Volume of Biotin Reagent = (moles of Ab) x (molar excess) / (concentration of Biotin Reagent)

-

-

Conjugation Reaction: Add the calculated volume of the dissolved biotin reagent to the antibody solution. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted Sulfo-NHS-ester. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted biotin and the quenched reagent by passing the solution through a desalting column or by dialysis against PBS.

-

Validation: Confirm successful biotinylation using an assay such as HABA (4'-hydroxyazobenzene-2-carboxylic acid) or a Western blot followed by detection with streptavidin-HRP.

Application Workflow: Cell Surface Proteomics

Sulfo-NHS esters are instrumental in identifying cell surface proteins, a critical step in biomarker discovery and drug target identification. The membrane impermeability of the reagent is the key to this workflow.

An In-depth Technical Guide to Amine Modification using DBCO-C2-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of DBCO-C2-Sulfo-NHS ester for the modification of primary amines on biomolecules. This reagent is a key tool in the field of bioconjugation, enabling the straightforward introduction of a dibenzocyclooctyne (DBCO) moiety for subsequent copper-free click chemistry applications. The inclusion of a sulfonate group on the N-hydroxysuccinimide (NHS) ester enhances water solubility, making it an ideal choice for reactions in aqueous environments typically required for proteins and other biomolecules.[1][2][3][4]

Core Concepts

DBCO-C2-Sulfo-NHS ester is a heterobifunctional crosslinker. It possesses two key reactive groups:

-

Sulfo-NHS Ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. The reaction proceeds readily in aqueous solutions at neutral to slightly basic pH.[4][5]

-

DBCO (Dibenzocyclooctyne): This is a strained alkyne that plays a crucial role in copper-free click chemistry, specifically in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts selectively and efficiently with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][5][6]

The water-soluble nature of DBCO-C2-Sulfo-NHS ester simplifies bioconjugation protocols by often eliminating the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like antibodies.[1][2]

Quantitative Data for Amine Modification

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following tables summarize typical starting conditions for the modification of proteins and oligonucleotides.

Table 1: Typical Reaction Conditions for Protein Modification

| Parameter | Recommended Range | Notes |

| Molar Excess of DBCO-C2-Sulfo-NHS ester to Protein | 5- to 40-fold | A 10-fold excess is common for protein concentrations ≥ 5 mg/mL, while a 20- to 50-fold excess is recommended for concentrations < 5 mg/mL.[6][7] Optimal ratios should be determined empirically for each specific protein.[1] |

| Protein Concentration | 0.5 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[2][7][8] |

| Reaction Buffer | Amine-free buffers such as PBS, HEPES, or Borate buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.[6][7] |

| pH | 7.0 - 9.0 | The acylation reaction is favored at a neutral to slightly basic pH.[5][6][8] |

| Reaction Time | 30 - 120 minutes | Incubation at room temperature for 30-60 minutes or on ice for 2 hours are common starting points.[1][6][9] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while incubation on ice may be preferable for sensitive proteins.[1][6][9] |

Table 2: Typical Reaction Conditions for Amino-Modified Oligonucleotide Modification

| Parameter | Recommended Range | Notes |

| Oligonucleotide Concentration | 1 - 5 mM | Higher concentrations can improve reaction efficiency.[3] |

| Reaction Buffer | Bicarbonate or Borate buffer | A slightly basic pH is optimal for the reaction.[10][11] |

| pH | 8.0 - 9.0 | Higher pH enhances the nucleophilicity of the primary amine.[11] |

| Reaction Time | 2 - 12 hours | Overnight reactions are often convenient and can lead to higher conjugation efficiency.[11] |

| Temperature | Room Temperature (20-25°C) |

Experimental Protocols

Below are detailed methodologies for the modification of proteins (specifically antibodies) and amino-modified oligonucleotides with DBCO-C2-Sulfo-NHS ester.

Protocol 1: Antibody Modification with DBCO-C2-Sulfo-NHS Ester

This protocol provides a general procedure for labeling an antibody. Optimization may be required for different antibodies.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-C2-Sulfo-NHS ester

-

Anhydrous DMSO or DMF

-

Spin desalting columns (or other buffer exchange systems)[1]

Procedure:

-

Reagent Preparation:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.[1]

-

Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[1][7] It is crucial to use an anhydrous solvent as the NHS ester is moisture-sensitive and can hydrolyze.[5][6]

-

-

Conjugation Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[7] The final concentration of the organic solvent should be kept low (ideally below 20%) to avoid denaturation of the antibody.[7]

-

Incubate the reaction at room temperature for 60 minutes with gentle mixing.[7] Alternatively, the reaction can be carried out for 2 hours on ice.[6][9]

-

-

Quenching the Reaction:

-

Purification:

-

Characterization (Optional):

Protocol 2: Amino-Modified Oligonucleotide Modification

This protocol outlines the procedure for labeling an oligonucleotide containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

DBCO-C2-Sulfo-NHS ester

-

Anhydrous DMSO or DMF

-

Conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[10]

-

Purification system (e.g., reverse-phase HPLC or ethanol (B145695) precipitation)[3][10]

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the DBCO-C2-Sulfo-NHS ester solution to the oligonucleotide solution.

-

Vortex the mixture and allow it to react for at least 2 hours at room temperature. For convenience and potentially higher yield, the reaction can be left overnight.[11]

-

-

Purification:

-

The unreacted DBCO-C2-Sulfo-NHS ester and byproducts must be removed. For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amino-modified oligonucleotide.[3]

-

Alternatively, ethanol precipitation can be used to remove the majority of the unreacted reagent.[10]

-

-

Quantification:

-

Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.[3]

-

Visualizations

Reaction Mechanism

The following diagram illustrates the reaction between DBCO-C2-Sulfo-NHS ester and a primary amine on a biomolecule.

Caption: Reaction of DBCO-C2-Sulfo-NHS ester with a primary amine.

Experimental Workflow

The diagram below outlines the general workflow for labeling a biomolecule with DBCO-C2-Sulfo-NHS ester and the subsequent purification.

Caption: General workflow for amine modification and purification.

Logical Relationship for Bioconjugation

This diagram illustrates the logical steps involved in using the DBCO-labeled biomolecule for a subsequent copper-free click chemistry reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. chempep.com [chempep.com]

- 6. click.vectorlabs.com [click.vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]

A Deep Dive into Bioconjugation with DBCO Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the quest for highly efficient, specific, and biocompatible reactions is paramount. Among the arsenal (B13267) of chemical tools available, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone of copper-free click chemistry, enabling the precise covalent modification of biomolecules in complex biological environments. This technical guide provides an in-depth exploration of bioconjugation utilizing DBCO linkers, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of DBCO-Mediated Bioconjugation

DBCO linkers are central to the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a strained alkyne (DBCO) and an azide-functionalized molecule.[1] The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high yields at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][2][3] This copper-free nature is a major advantage for in vivo applications and live-cell imaging, as it avoids the toxicity associated with copper catalysts.[1]

The reaction between a DBCO linker and an azide (B81097) forms a stable triazole linkage, ensuring the integrity of the resulting bioconjugate under physiological conditions.[1][4] Both the DBCO and azide functional groups are abiotic and exhibit remarkable stability on biomolecules prior to conjugation, minimizing side reactions with native biological functionalities.[5][6]

Quantitative Data for Experimental Design

The efficiency and kinetics of DBCO-mediated bioconjugation are influenced by several factors, including the specific reactants, their concentrations, temperature, and the reaction buffer. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: General Reaction Parameters for DBCO Bioconjugation

| Parameter | Typical Value/Range | Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1][7][8] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1][7] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1][8] |

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Notes | Source(s) |

| DBCO | ~0.1 - 1.0 | Commonly used for intracellular experiments. | [1][9] |

| BCN | ~0.01 - 0.1 | Also used intracellularly. | [1][9] |

| BARAC | > 1.0 | Higher kinetics but can be unstable. | [1] |

| TMTH | > 1.0 | Higher kinetics but can be unstable. | [1] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the two-step process of labeling a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Protein Activation with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto a protein via its primary amine residues (e.g., lysine).

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[10]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

-

Anhydrous DMSO or DMF[10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[1][10]

-

Desalting column or dialysis equipment for purification[10]

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS.[7]

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10] NHS esters are moisture-sensitive, so minimize exposure to air and moisture.[10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[10] The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the protein.[1][7]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.[10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[10]

-

Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[10][11] The DBCO-functionalized protein can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[5][7]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated protein with an azide-containing molecule.

Materials:

-

DBCO-activated protein (from Protocol 1)

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Add the azide-containing molecule to the solution of the DBCO-activated protein. A 1.5 to 4-fold molar excess of the azide-containing molecule is typically used.[1][7]

-

Incubation: Incubate the reaction mixture. Common incubation conditions are 4-12 hours at room temperature or overnight at 4°C.[12][13] Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.[14]

-

Purification (if necessary): If one of the reactants was used in excess, it can be removed by a suitable purification method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.[12][14]

-

Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.[11]

Visualizing the Workflow and Chemistry

Diagrams are provided below to illustrate the key processes in DBCO-mediated bioconjugation.

Applications in Research and Drug Development

The versatility and robustness of DBCO-mediated bioconjugation have led to its widespread adoption in various applications:

-

Antibody-Drug Conjugates (ADCs): The precise control over conjugation stoichiometry offered by click chemistry is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a key determinant of efficacy and toxicity.[1][4]

-

Live-Cell Imaging and Labeling: The bioorthogonal nature of the SPAAC reaction allows for the labeling of specific biomolecules in their native environment without perturbing cellular processes.[1]

-

Surface and Material Functionalization: DBCO linkers are used to immobilize biomolecules onto surfaces for applications in biosensors, diagnostics, and biomaterials.[15]

-

PROTACs and Other Therapeutic Modalities: The ability to link different molecular entities with high precision is being leveraged in the development of next-generation therapeutics like proteolysis-targeting chimeras (PROTACs).[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. medium.com [medium.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. lifetein.com [lifetein.com]

- 14. benchchem.com [benchchem.com]

- 15. DBCO-PEG4-DBCO [baseclick.eu]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester

This guide provides detailed technical information on the chemical properties and applications of DBCO-C2-Sulfo-NHS Ester, a key reagent in bioconjugation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are leveraging copper-free click chemistry for their work.

Core Properties of DBCO-C2-Sulfo-NHS Ester

DBCO-C2-Sulfo-NHS ester is a water-soluble reagent that facilitates the efficient labeling of biomolecules.[1][2] The dibenzocyclooctyne (DBCO) group is notable for its ability to react with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The N-hydroxysuccinimide (NHS) ester allows for its covalent attachment to primary amines on proteins, such as the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][3] The inclusion of a sulfonate group enhances the water solubility of the molecule, permitting conjugation reactions to be carried out in aqueous buffers.[4][5][6]

Below is a summary of the key quantitative data for DBCO-C2-Sulfo-NHS ester.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₁N₂NaO₈S | [1][2][5][6] |

| Molecular Weight | 532.5 g/mol | [1][2][5][6] |

| CAS Number | 1400191-52-7 | [1][2][5] |

| Appearance | White to slightly grey crystalline | [1][2][6] |

| Purity | >95% (HPLC) | [1][2] |

| Solubility | Water, DMSO, DMF | [1][2] |

Experimental Protocol: Antibody Labeling with DBCO-C2-Sulfo-NHS Ester

This protocol outlines a general procedure for the covalent attachment of DBCO-C2-Sulfo-NHS ester to an antibody.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-C2-Sulfo-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[7] NHS esters are sensitive to moisture, so it is crucial to minimize their exposure to air.[7]

-

Antibody Preparation : Prepare the antibody solution in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9.[7]

-

Conjugation Reaction : Add a 20 to 30-fold molar excess of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[8] The reaction can be incubated for 30 minutes at room temperature or for 2 hours on ice.[7][8]

-

Quenching : To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[7][8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[7][8]

-

Purification : Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester using a desalting column according to the manufacturer's instructions.[7][8]

-

Downstream Application : The resulting DBCO-labeled antibody is now ready for conjugation with azide-modified molecules via copper-free click chemistry.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling process using DBCO-C2-Sulfo-NHS ester.

Caption: Workflow for labeling antibodies with DBCO-C2-Sulfo-NHS ester.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. chempep.com [chempep.com]

- 4. DBCO Sulfo-NHS Ester | AAT Bioquest [aatbio.com]

- 5. DBCO-Sulfo-NHS ester, 1400191-52-7 | BroadPharm [broadpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. click.vectorlabs.com [click.vectorlabs.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of DBCO with Azide-Modified Molecules

Introduction

Dibenzocyclooctyne (DBCO) chemistry has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for the specific and efficient conjugation of biomolecules.[1] This technology is central to the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free variant of click chemistry.[1][2] The reaction's high efficiency, biocompatibility, and bioorthogonality make it an indispensable technique in drug discovery, diagnostics, and various life science applications.[1][3]

The core of this chemistry lies in the reaction between a strained alkyne, DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[2] Unlike other click chemistry methods, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[3] This guide provides a comprehensive overview of the reactivity of DBCO with azides, including quantitative kinetic data, detailed experimental protocols, and factors influencing reaction efficiency.

Core Principles of DBCO-Azide Reactivity

The SPAAC reaction is a [3+2] cycloaddition between a cyclooctyne (B158145) (the dipolarophile) and an azide (B81097) (the 1,3-dipole).[4] The significant ring strain in the DBCO molecule lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[5][6]

Key Features:

-

Biocompatibility : The absence of a cytotoxic copper catalyst makes it suitable for in vivo applications.[2][7]

-

Bioorthogonality : DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[1][7]

-

High Efficiency : The reaction is characterized by fast kinetics and quantitative yields, often reaching completion within minutes to hours at room temperature.[1][8]

-

Stability : The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[1] Both DBCO and azide moieties also exhibit long-term stability on biomolecules prior to conjugation.[3][7]

Quantitative Reaction Data

The rate of the DBCO-azide reaction is described by second-order kinetics. The reaction rate is dependent on the structure of both the cyclooctyne and the azide, as well as reaction conditions.

| Cyclooctyne | Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| DBCO | Benzyl (B1604629) azide (Bn-N₃) | 0.24 - 0.31 | DBCO reacts significantly faster with benzyl azide than BCN.[4] |

| BCN | Benzyl azide (Bn-N₃) | 0.07 | - |

| DBCO | Phenyl azide (Ph-N₃) | 0.033 | For aromatic azides, BCN shows higher reactivity.[4] |

| BCN | Phenyl azide (Ph-N₃) | 0.2 | - |

| DBCO (Sulfo) | 3-azido-L-alanine | 0.32 - 0.85 (in PBS, pH 7) | Reaction rates are highly dependent on the buffer system.[9] |

| DBCO (Sulfo) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | The electron-donating capacity of the azide influences the rate.[9] |

| Keto-DIBO | - | 3.5 | Oxidation of the alcohol in DIBO to a ketone increases the rate 3.5-7 fold.[4] |

| BARAC | Benzyl azide | 0.96 | - |

Factors Influencing DBCO-Azide Reaction Efficiency

Optimizing the SPAAC reaction requires careful consideration of several parameters that can significantly impact reaction rate and yield.

| Factor | Influence on Reaction | Recommendations & Notes |

| Molar Ratio | Drives the reaction to completion. | A 1.5 to 3-fold molar excess of the less critical component is a common starting point.[10] For antibody conjugations, a molar excess of 1.5 to 10 equivalents can be used.[10] |

| Temperature | Higher temperatures increase the reaction rate. | Reactions are efficient from 4°C to 37°C.[10] Room temperature (20-25°C) is typical, while 4°C can be used for sensitive biomolecules, though this requires longer incubation.[1][10] |

| pH | Higher pH values generally increase reaction rates. | A pH range of 6-9 is favorable for conjugations involving primary amines.[11] The effect can vary with the buffer system.[9] |

| Solvent/Buffer | Affects reactant solubility and reaction kinetics. | The reaction works well in aqueous buffers (e.g., PBS, HEPES) and can tolerate organic co-solvents like DMSO or DMF, typically up to 20%.[2][7] Buffers containing sodium azide must be avoided as it will react with DBCO.[7][12] |

| PEG Spacers | Increases hydrophilicity and can enhance reaction rates. | The inclusion of a PEG linker can improve solubility and accessibility of the reactive groups, enhancing reaction rates by over 30%.[9][13] |

| Reactant Structure | Electronic and steric properties dictate intrinsic reactivity. | Electron-donating groups on the azide can increase reaction speed.[9] The choice between different cyclooctynes (e.g., DBCO, BCN) should be considered based on the azide's structure (aliphatic vs. aromatic).[4] |

Experimental Protocols

Herein are detailed methodologies for the labeling of a protein with a DBCO-NHS ester and its subsequent conjugation to an azide-modified molecule.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a DBCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[1][3]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to 10 mM.[3][12]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[3]

-

Spin desalting columns for purification.[12]

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers such as BSA. If necessary, perform a buffer exchange into PBS.[3][12]

-

Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[7][12] The final concentration of DMSO or DMF should ideally be below 20%.[2][3]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2][3]

-

Quenching: Add the quenching solution (e.g., 10 µL of 1 M Tris) to the reaction mixture to quench any unreacted DBCO-NHS ester. Incubate for an additional 15 minutes.[2][12]

-

Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired buffer for the next step.[12] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though reactivity may decrease over time.[2][12]

Protocol 2: Conjugation of DBCO-Antibody to an Azide-Modified Molecule

This protocol details the click reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., an oligonucleotide or small molecule drug).

Materials:

-

Purified DBCO-activated antibody.

-

Azide-modified molecule of interest.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[7][12]

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[1][7][10] Reaction times may need optimization depending on the specific reactants.

-

Purification: Purify the final antibody conjugate to remove unreacted azide-modified molecules. The method of purification will depend on the nature of the conjugate and reactants, but can include HPLC (reverse phase or ion exchange), size exclusion chromatography, or dialysis.[1][2][12]

-

Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C in a suitable buffer.[1]

Protocol 3: Characterization and Validation

Determining Degree of Labeling (DOL): The average number of DBCO molecules conjugated per antibody can be determined using UV-Vis spectrophotometry.[2]

-

Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

-

Calculate the concentration of the antibody and the DBCO group using the Beer-Lambert law and the following equations:

-

Antibody Concentration (c_IgG) = (A₂₈₀ - (A₃₀₉ × CF)) / ε₂₈₀_IgG

-

DBCO Concentration (c_DBCO) = A₃₀₉ / ε₃₀₉_DBCO

-

Where:

-

-

DOL = c_DBCO / c_IgG

Validation by SDS-PAGE: Conjugation can be visually confirmed by SDS-PAGE. The final conjugate should exhibit a higher molecular weight band compared to the unconjugated antibody.[7]

Visualizations

Caption: SPAAC reaction mechanism between DBCO and an azide.

Caption: Workflow for antibody conjugation using DBCO-azide chemistry.

Caption: Key factors influencing the rate and yield of SPAAC reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. glenresearch.com [glenresearch.com]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DBCO-C2-Sulfo-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent modification of proteins using DBCO-C2-Sulfo-NHS ester. This reagent enables the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, which can then be used in copper-free click chemistry reactions for subsequent bioconjugation.[1][][3]

The DBCO-C2-Sulfo-NHS ester is a water-soluble reagent that targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of the protein) to form a stable amide bond.[4] The sulfonate group on the N-hydroxysuccinimide (NHS) ester enhances its water solubility, allowing for reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature proteins.[5][6][7] This bioorthogonal labeling strategy is highly specific and efficient, proceeding under physiological conditions without interfering with native biological processes.[][8]

Applications

Proteins labeled with DBCO can be conjugated with a variety of azide-containing molecules for numerous applications, including:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[1][9]

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging applications such as flow cytometry and microscopy.[1]

-

Protein-Oligonucleotide Conjugation: Creation of protein-DNA or protein-RNA conjugates for use in diagnostics and targeted therapies.[10][11]

-

Surface Immobilization: Covalent attachment of proteins to azide-functionalized surfaces for applications in biosensors and biomaterials.[1]

-

Molecular Imaging and Drug Delivery: Development of targeted imaging agents and drug delivery systems.[8]

Experimental Workflow

The overall workflow for labeling a protein with DBCO-C2-Sulfo-NHS ester and subsequent conjugation to an azide-containing molecule is depicted below.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protein labeling protocol.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[12] |

| DBCO-C2-Sulfo-NHS Ester Stock Solution | 10 mM in water, DMSO, or DMF | Prepare immediately before use as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[13][14] |

| Molar Excess of DBCO Reagent over Protein | 10-fold to 50-fold | Start with a 20-fold molar excess and optimize based on the desired degree of labeling (DOL). For protein concentrations ≥ 5 mg/mL, a 10-fold excess may be sufficient, while for concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended.[13][14] |

Table 2: Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.5 | Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are suitable.[5][12][14] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[14][15] |

| Incubation Temperature | Room temperature or 4°C | |

| Incubation Time | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times can be explored to increase the degree of labeling, but may also increase the risk of protein degradation.[3] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.[14] |

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with DBCO-C2-Sulfo-NHS ester. Optimization may be required for specific proteins and applications.

Materials

-

Protein of interest

-

DBCO-C2-Sulfo-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) (optional, if the reagent is not readily soluble in aqueous buffer)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment for purification

Procedure

-

Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[1]

-

DBCO-C2-Sulfo-NHS Ester Preparation: a. Allow the vial of DBCO-C2-Sulfo-NHS ester to come to room temperature before opening to prevent moisture condensation.[14] b. Immediately before use, prepare a 10 mM stock solution of the DBCO-C2-Sulfo-NHS ester in water, DMSO, or DMF.[13][14] The NHS ester is susceptible to hydrolysis, so fresh preparation is critical.[5][14]

-

Labeling Reaction: a. Add the calculated amount of the 10 mM DBCO-C2-Sulfo-NHS ester stock solution to the protein solution. A 20-fold molar excess is a good starting point. b. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]

-

Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to ensure all unreacted DBCO-C2-Sulfo-NHS ester is deactivated.[3]

-

Purification of the Labeled Protein: a. Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of DBCO molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[16]

-

Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[16][17]

-

Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law and the following extinction coefficients:

-

Molar extinction coefficient of DBCO (ε_DBCO) at 309 nm = 12,000 M⁻¹cm⁻¹[17]

-

The molar extinction coefficient of the protein (ε_protein) at 280 nm will be specific to the protein.

-

-

Calculate the DOL using the following formula:

DOL = (A309 / ε_DBCO) / (A280_corrected / ε_protein)

Where A280_corrected accounts for the absorbance of the DBCO group at 280 nm.

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) NHS ester. | Prepare the DBCO-C2-Sulfo-NHS ester solution fresh immediately before use. Ensure the stock is anhydrous if using an organic solvent.[1] |

| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into a non-amine buffer like PBS or HEPES.[1] | |

| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the protein.[1] | |

| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent below 20%.[1] |

| The hydrophobicity of the DBCO group causes aggregation. | Consider using a DBCO reagent with a hydrophilic PEG spacer.[11] |

Downstream Application: Copper-Free Click Chemistry

The DBCO-labeled protein is now ready for conjugation to any azide-containing molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][]

-

Prepare the azide-containing molecule in a suitable reaction buffer.

-

Add the DBCO-labeled protein to the azide-containing molecule. A 1.5 to 5.0 molar excess of the more abundant reagent is recommended.[13][14]

-

Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C.[13][14] The reaction is now ready for purification and downstream applications.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. DBCO-Sulfo-NHS ester | cleavable ADC linker | CAS# 1400191-52-7 | InvivoChem [invivochem.com]

- 10. interchim.fr [interchim.fr]

- 11. lifetein.com [lifetein.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. click.vectorlabs.com [click.vectorlabs.com]

- 15. covachem.com [covachem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibody Conjugation with DBCO-C2-Sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with DBCO-C2-Sulfo-NHS ester. This process is a cornerstone of modern bioconjugation, enabling the creation of stable and functional antibody conjugates for a wide range of applications, including antibody-drug conjugates (ADCs), diagnostic imaging agents, and targeted therapeutic delivery systems.[1][2][3] The methodology leverages a two-step process: the initial acylation of primary amines on the antibody with the Sulfo-NHS ester of DBCO-C2, followed by a highly specific and bioorthogonal copper-free click chemistry reaction between the introduced dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule.[2][4][5][6] This strain-promoted alkyne-azide cycloaddition (SPAAC) is advantageous due to its high efficiency, specificity, and biocompatibility, as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[2][4][6]

The inclusion of a sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester enhances the water solubility of the reagent, allowing the reaction to be performed in aqueous buffers without organic co-solvents that could potentially denature the antibody.[7][] This guide offers detailed experimental protocols, data presentation for reaction optimization, and visual workflows to ensure successful and reproducible antibody conjugation.

Reaction Principle

The conjugation process involves two key chemical reactions:

-

Amine Acylation: The Sulfo-NHS ester of DBCO-C2 reacts with primary amines (-NH2), primarily on the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond.[][] This reaction is most efficient at a slightly alkaline pH (7-9).[7][10]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group introduced onto the antibody reacts with an azide (B81097) (-N3) functionalized molecule (e.g., a drug, a fluorescent dye, or a biotin (B1667282) tag) to form a stable triazole linkage.[2][4] This "click" reaction is highly selective and does not interfere with other functional groups present in biological systems.[4][11]

Data Presentation

Table 1: Recommended Reaction Parameters for Antibody Activation with DBCO-C2-Sulfo-NHS Ester

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL[4][11][] | Higher concentrations can improve conjugation efficiency.[13] |

| Molar Excess of DBCO-C2-Sulfo-NHS Ester | 5 to 30-fold[4][5][11] | The optimal ratio should be determined empirically for each antibody.[3] A 10 to 20-fold excess is a common starting point.[11] |

| Reaction Buffer | Amine-free buffers such as PBS, HEPES, Carbonate/Bicarbonate, or Borate buffer.[13] | Avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[7][13][14] |

| Reaction pH | 7.0 - 9.0[7][10] | A pH of 8.3-8.5 is often considered optimal for NHS ester reactions.[14][15] |

| Reaction Temperature | 4°C to Room Temperature (25°C)[10] | Room temperature is common for shorter incubation times. |

| Incubation Time | 30 minutes to 2 hours[4][11][13] | Longer incubation times may be required at lower temperatures. |

| Solvent for DBCO-C2-Sulfo-NHS Ester | Anhydrous DMSO or DMF[7][11] | Prepare the stock solution immediately before use.[13] |

| Final DMSO/DMF Concentration in Reaction | < 20%[4][11] | High concentrations of organic solvents can denature the antibody. |

Table 2: Parameters for Copper-Free Click Chemistry Reaction (SPAAC)

| Parameter | Recommended Range | Notes |

| Molar Excess of Azide-Modified Molecule | 2 to 10-fold over the DBCO-activated antibody[4][11][16] | The optimal ratio depends on the specific reactants and desired degree of labeling. |

| Reaction Temperature | 4°C to Room Temperature[16][17] | The reaction can proceed efficiently at both temperatures. |

| Incubation Time | 2 to 24 hours[4][13][16] | Overnight incubation at 4°C is common to ensure complete reaction.[2][11][16] |

Experimental Protocols

Materials and Reagents

-

Antibody of interest

-

DBCO-C2-Sulfo-NHS Ester

-

Azide-functionalized molecule of interest

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., spin desalting columns, size-exclusion chromatography, or HPLC)

-

Spectrophotometer for concentration and degree of labeling determination

Protocol 1: Antibody Activation with DBCO-C2-Sulfo-NHS Ester

-

Antibody Preparation:

-

DBCO-C2-Sulfo-NHS Ester Stock Solution Preparation:

-

Activation Reaction:

-

Add the desired molar excess (e.g., 10 to 20-fold) of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[11]

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20%.[4][11]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]

-

-

Quenching the Reaction:

-

Purification of DBCO-Activated Antibody:

Protocol 2: Copper-Free Click Chemistry Reaction

-

Reaction Setup:

-

Incubation:

-

Purification of the Antibody Conjugate:

-

Purify the final antibody conjugate to remove any unreacted azide-modified molecule and other impurities.[1] Various methods can be employed, including size-exclusion chromatography, tangential flow filtration (TFF), or more advanced techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) for antibody-drug conjugates.[3][][19][20][21]

-

Protocol 3: Characterization of the Antibody Conjugate

-

Determination of Degree of Labeling (DOL):

-

The average number of DBCO molecules per antibody can be determined using UV-Vis spectrophotometry.[3][5][22]

-

Measure the absorbance of the purified DBCO-activated antibody at 280 nm (for protein concentration) and at approximately 309 nm (for DBCO concentration).[3][4][5][22]

-

The DOL can be calculated using the following formula[3]: DOL = (A_309 * ε_protein) / ((A_280 - CF * A_309) * ε_DBCO) Where:

-

-

Functional Analysis:

-

Assess the functionality of the final conjugate. This may include binding assays (e.g., ELISA) to confirm that the antigen-binding site of the antibody has not been compromised and, if applicable, activity assays for the conjugated molecule.

-

Visualizations

Caption: Experimental workflow for antibody conjugation with DBCO-C2-Sulfo-NHS.

Caption: Chemical reaction pathway for DBCO-C2-Sulfo-NHS antibody conjugation.

References

- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation [mdpi.com]

- 7. covachem.com [covachem.com]

- 10. neb.com [neb.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 17. researchgate.net [researchgate.net]

- 19. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]

Application Notes and Protocols: Labeling Live Cells with DBCO-C2-SulfoNHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of cellular processes in real-time. This document provides detailed protocols and application notes for the use of DBCO-C2-SulfoNHS Ester, a key reagent in a two-step bioorthogonal labeling strategy. This method allows for the covalent modification of the cell surface with dibenzocyclooctyne (DBCO) moieties, which can then be specifically targeted with azide-containing molecules through copper-free click chemistry.